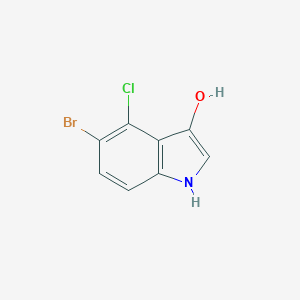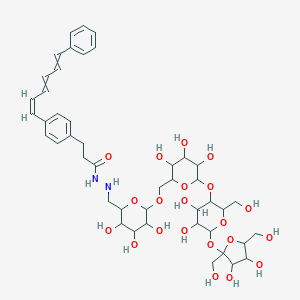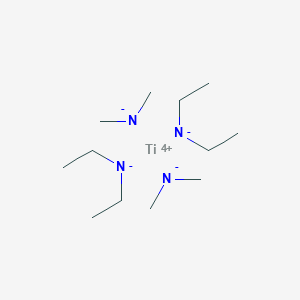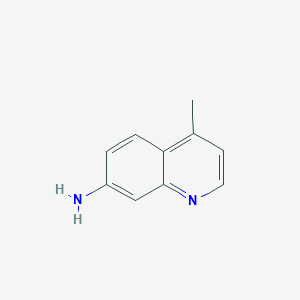
2,2,5,5,8,8-Hexamethylnona-3,6-diyne
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,5,5,8,8-Hexamethylnona-3,6-diyne, also known as HMD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. HMD is a highly reactive alkyne that can undergo various chemical reactions, making it a valuable tool for organic synthesis.
Applications De Recherche Scientifique
2,2,5,5,8,8-Hexamethylnona-3,6-diyne has a wide range of scientific research applications, including organic synthesis, materials science, and medicinal chemistry. 2,2,5,5,8,8-Hexamethylnona-3,6-diyne can be used as a building block for the synthesis of various organic compounds, such as heterocycles and natural products. 2,2,5,5,8,8-Hexamethylnona-3,6-diyne can also be used to functionalize materials such as polymers and nanoparticles, giving them unique properties and applications.
Mécanisme D'action
2,2,5,5,8,8-Hexamethylnona-3,6-diyne is a highly reactive alkyne that can undergo various chemical reactions, including cycloadditions, nucleophilic additions, and cross-coupling reactions. The mechanism of action of 2,2,5,5,8,8-Hexamethylnona-3,6-diyne depends on the specific reaction it undergoes, but in general, it acts as a nucleophile or electrophile, reacting with other molecules to form new chemical bonds.
Biochemical and Physiological Effects
2,2,5,5,8,8-Hexamethylnona-3,6-diyne has not been extensively studied for its biochemical and physiological effects, but it has been shown to have some cytotoxic activity against cancer cells. 2,2,5,5,8,8-Hexamethylnona-3,6-diyne has also been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,2,5,5,8,8-Hexamethylnona-3,6-diyne in lab experiments is its high reactivity, which allows for the formation of complex organic compounds and materials. However, 2,2,5,5,8,8-Hexamethylnona-3,6-diyne is also highly reactive and can be dangerous if not handled properly. It is also relatively expensive and may not be readily available in all labs.
Orientations Futures
There are many potential future directions for research involving 2,2,5,5,8,8-Hexamethylnona-3,6-diyne. One area of interest is the development of new synthetic methods using 2,2,5,5,8,8-Hexamethylnona-3,6-diyne as a building block. Another area of interest is the functionalization of materials using 2,2,5,5,8,8-Hexamethylnona-3,6-diyne, which could lead to the development of new materials with unique properties and applications. Additionally, further research is needed to explore the potential medicinal applications of 2,2,5,5,8,8-Hexamethylnona-3,6-diyne, particularly in the treatment of cancer and microbial infections.
Conclusion
In conclusion, 2,2,5,5,8,8-Hexamethylnona-3,6-diyne is a highly reactive alkyne that has a wide range of scientific research applications. Its unique properties make it a valuable tool for organic synthesis, materials science, and medicinal chemistry. While there is still much to be learned about the biochemical and physiological effects of 2,2,5,5,8,8-Hexamethylnona-3,6-diyne, its potential applications make it an exciting area of research for the future.
Méthodes De Synthèse
The synthesis of 2,2,5,5,8,8-Hexamethylnona-3,6-diyne involves the reaction between 2,3-dibromopropene and 2,5-hexadiyn-1-ol in the presence of a base such as potassium carbonate. The reaction proceeds through a Sonogashira coupling reaction, which involves the coupling of an alkyne with a halide or pseudohalide in the presence of a palladium catalyst. The resulting product is a yellow liquid that is highly reactive and must be handled with care.
Propriétés
Numéro CAS |
116503-39-0 |
|---|---|
Nom du produit |
2,2,5,5,8,8-Hexamethylnona-3,6-diyne |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
2,2,5,5,8,8-hexamethylnona-3,6-diyne |
InChI |
InChI=1S/C15H24/c1-13(2,3)9-11-15(7,8)12-10-14(4,5)6/h1-8H3 |
Clé InChI |
XQCLEAPKEXXCOD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C#CC(C)(C)C#CC(C)(C)C |
SMILES canonique |
CC(C)(C)C#CC(C)(C)C#CC(C)(C)C |
Autres numéros CAS |
116503-39-0 |
Synonymes |
2,2,5,5,8,8-hexamethylnona-3,6-diyne |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



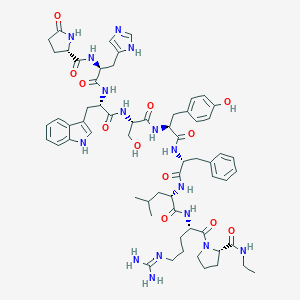
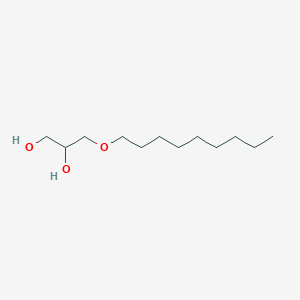

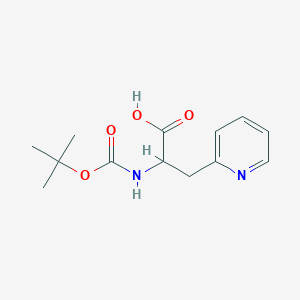
![1,1'-(Bicyclo[1.1.1]pentane-1,3-diyl)diethanone](/img/structure/B54048.png)

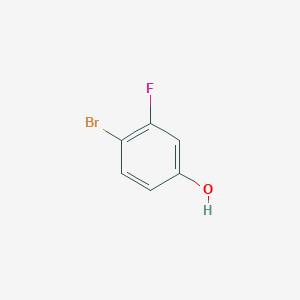

![Aziridine, 1-[(5-methyltetracyclo[3.2.0.02,7.04,6]hept-1-yl)carbonyl]-(9CI)](/img/structure/B54054.png)
![Benzene, 1-butyl-4-[(4-ethylphenyl)ethynyl]-](/img/structure/B54055.png)
